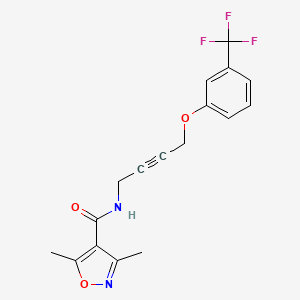
3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F3N2O3 and its molecular weight is 352.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,5-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide is a complex organic compound with significant potential in various biological applications. Its unique structure, featuring an isoxazole ring, a trifluoromethyl group, and a carboxamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F3N2O3, with a molecular weight of 352.31 g/mol. The structural characteristics include:
- Isoxazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Carboxamide Group : Imparts solubility in biological systems.
Antimicrobial Activity
Isoxazole derivatives have been noted for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness as insecticides and antimicrobial agents. For instance:
- Insecticidal Properties : Similar compounds have shown efficacy in disrupting pest metabolism, indicating potential agricultural applications.
Anti-Cancer Potential
Recent studies have highlighted the anti-cancer properties of isoxazole derivatives. For example, a related compound (CM2-II-173) demonstrated significant inhibition of invasive phenotypes in triple-negative breast cancer (TNBC) cells:
- Mechanism of Action : CM2-II-173 inhibited matrix metalloproteinase (MMP)-9 expression and reduced cell invasiveness induced by sphingosine-1-phosphate (S1P). It also inhibited key signaling pathways (pMEK1, pAkt, pERK, p38 MAPK) involved in cancer progression .
Anti-inflammatory Activity
Isoxazole compounds have shown promise as anti-inflammatory agents. The presence of specific functional groups can enhance their efficacy in reducing inflammation:
- Structure-Activity Relationship : Compounds with electron-withdrawing groups generally exhibit better anti-inflammatory activity compared to those with electron-donating groups .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The isoxazole ring may interact with various enzymes involved in disease processes.
- Modulation of Signaling Pathways : Compounds influence critical signaling pathways associated with cell growth and apoptosis.
- Disruption of Cellular Processes : The trifluoromethyl group enhances interactions with cellular membranes, potentially altering cellular uptake and metabolism.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-11-15(12(2)25-22-11)16(23)21-8-3-4-9-24-14-7-5-6-13(10-14)17(18,19)20/h5-7,10H,8-9H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLMMDSTQVIQDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













